NOSO-502

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C47H80FN17O11 |

|---|---|

分子量 |

1078.2 g/mol |

IUPAC 名称 |

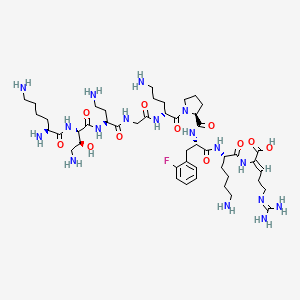

(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid |

InChI |

InChI=1S/C47H80FN17O11/c48-28-11-2-1-10-27(28)24-34(42(71)60-30(13-4-6-19-50)41(70)62-33(46(75)76)15-8-22-57-47(55)56)63-43(72)35-16-9-23-65(35)45(74)32(14-7-20-51)59-37(67)26-58-40(69)31(17-21-52)61-44(73)38(36(66)25-53)64-39(68)29(54)12-3-5-18-49/h1-2,10-11,15,29-32,34-36,38,66H,3-9,12-14,16-26,49-54H2,(H,58,69)(H,59,67)(H,60,71)(H,61,73)(H,62,70)(H,63,72)(H,64,68)(H,75,76)(H4,55,56,57)/b33-15-/t29-,30-,31-,32+,34-,35-,36-,38-/m0/s1 |

InChI 键 |

JJUNUSUNICLAGV-URDXWPNVSA-N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CCCN)NC(=O)CNC(=O)[C@H](CCN)NC(=O)[C@H]([C@H](CN)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)N[C@@H](CCCCN)C(=O)N/C(=C\CCN=C(N)N)/C(=O)O |

规范 SMILES |

C1CC(N(C1)C(=O)C(CCCN)NC(=O)CNC(=O)C(CCN)NC(=O)C(C(CN)O)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC(CCCCN)C(=O)NC(=CCCN=C(N)N)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Emergence of NOSO-502: A Novel Ribosome-Targeting Antibiotic from Xenorhabdus Bacteria

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the discovery of novel antibiotic classes with unique mechanisms of action is a paramount objective in global public health. This technical guide delves into the discovery and preclinical development of NOSO-502, a first-in-class odilorhabdin antibiotic originating from the symbiotic bacterium Xenorhabdus nematophila. This compound exhibits potent bactericidal activity, particularly against multidrug-resistant Gram-negative pathogens such as carbapenem-resistant Enterobacteriaceae (CRE). Its novel mechanism, which involves binding to a unique site on the bacterial ribosome to induce miscoding, presents a promising avenue to circumvent existing resistance pathways. This document provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Unconventional Source of a New Antibiotic Hope

The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel sources for antimicrobial compounds. Xenorhabdus and Photorhabdus, genera of bacteria living in symbiosis with entomopathogenic nematodes, have emerged as a rich and underexplored reservoir of bioactive secondary metabolites.[1][2][3] These bacteria produce a diverse array of molecules to facilitate the killing of their insect host and prevent its putrefaction by competing microbes.[2][4][5] It was from this unique ecological niche that a new class of antibiotics, the odilorhabdins (ODLs), was discovered.[2][6]

The discovery of ODLs was the result of a systematic screening of a collection of Xenorhabdus strains for antimicrobial properties.[6][7][8] This effort, spearheaded by Nosopharm, led to the identification of these potent antibacterial agents.[6] Subsequent lead optimization programs on the natural odilorhabdins led to the development of this compound, a synthetic derivative with an optimized pharmacological profile.[2][7][8][9][10] This document outlines the scientific journey of this compound, from its microbial origins to its characterization as a promising preclinical candidate for treating severe hospital-acquired infections.

Mechanism of Action: A Novel Attack on Bacterial Protein Synthesis

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][6][11] Unlike many existing ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S).[2][3][4] This unique binding interaction disrupts the translation process in a distinct manner.

The binding of this compound to the ribosome induces miscoding, causing the incorrect incorporation of amino acids into nascent polypeptide chains.[4][6] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4] Furthermore, odilorhabdins can cause the ribosome to bypass stop codons, further disrupting the fidelity of protein synthesis.[6] This novel mechanism of action is a key attribute of this compound, as it suggests a low probability of cross-resistance with existing classes of ribosome-inhibiting antibiotics.[4]

In Vitro Activity of this compound

This compound has demonstrated a potent and broad spectrum of activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[7][9][10] Its efficacy extends to challenging multidrug-resistant (MDR) strains, including those resistant to carbapenems and colistin.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of clinically relevant pathogens have been determined using standard broth microdilution methods.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | Standard & CRE | 0.5 - 4 | 2 | 4 | [9],[7],[12] |

| Klebsiella pneumoniae | Standard & CRE | 0.5 - 4 | 0.5 | 1 | [9],[7],[12] |

| Enterobacter cloacae complex | Clinical Isolates | 0.5 - 32 | 1 | 2 | [13],[14],[15],[16] |

| Citrobacter spp. | Clinical Isolates | - | 1 | 2 | [12],[17] |

| Stenotrophomonas maltophilia | Wild-type | - | - | - | [7] |

| Pseudomonas aeruginosa | Wild-type | >64 | - | - | [7] |

| Acinetobacter baumannii | Wild-type | >64 | - | - | [7] |

| Staphylococcus aureus | Wild-type | - | - | - | [7] |

Table 1: In vitro activity of this compound against various bacterial pathogens. CRE: Carbapenem-Resistant Enterobacteriaceae.

Notably, the activity of this compound is not significantly impacted by the presence of various carbapenemases (KPC, NDM, OXA, IMP, VIM) or extended-spectrum β-lactamases (ESBLs).[9][10][12][17]

Bactericidal Activity

Time-kill assays have confirmed the bactericidal nature of this compound. Against strains of E. coli and K. pneumoniae, this compound demonstrated concentration-dependent killing at concentrations of 4x and 8x the MIC.[12][18][19]

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound has been evaluated in several murine infection models, demonstrating its efficacy in treating systemic and localized infections caused by pathogenic Enterobacteriaceae.

Systemic Infection (Sepsis) Models

In a neutropenic murine sepsis model with an ESBL-producing E. coli strain, subcutaneously administered this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[9][10] Dose-dependent reductions in bacterial load in the blood were observed, with 1-, 2-, and 3-log reductions at doses of 2.6, 3.8, and 5.9 mg/kg, respectively.[9][10] Against a lethal infection with an NDM-1 producing E. coli, this compound treatment resulted in 100% survival at doses as low as 4 mg/kg.[9][10]

Urinary Tract Infection (UTI) Model

In a murine UTI model infected with E. coli UTI89, a 24 mg/kg dose of this compound resulted in significant reductions in bacterial burden in the urine (2.39 log10 CFU/mL), bladder (1.96 log10 CFU/mL), and kidneys (1.36 log10 CFU/mL).[8][9]

Pharmacokinetics/Pharmacodynamics (PK/PD)

Pharmacokinetic studies in mice following subcutaneous administration revealed dose-dependent peak plasma concentrations (Cmax) ranging from 1.49 to 84.6 mg/L and an area under the concentration-time curve (AUC0–∞) from 1.94 to 352 mg·h/L.[20] The elimination half-life was determined to be between 0.41 and 1.1 hours.[20]

Dose fractionation studies in a neutropenic murine thigh infection model identified the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) as the PK/PD index that best correlates with efficacy (R² = 0.86).[20][21] The mean fAUC/MIC ratios required for net stasis and a 1-log kill against K. pneumoniae were 4.22 and 17.7, respectively. For E. coli, the mean fAUC/MIC for net stasis was 10.4.[20][21]

| Parameter | Value | Animal Model | Reference(s) |

| Efficacy | |||

| ED50 (E. coli sepsis) | 3.5 mg/kg | Neutropenic murine sepsis | [9],[10] |

| Survival (E. coli sepsis) | 100% at ≥ 4 mg/kg | Neutropenic murine sepsis | [9],[10] |

| Bacterial Reduction (UTI) | 1.36 - 2.39 log10 CFU/mL | Murine UTI | [9],[8] |

| Pharmacokinetics | |||

| Cmax | 1.49 - 84.6 mg/L | Mouse (subcutaneous) | [20] |

| AUC0–∞ | 1.94 - 352 mg·h/L | Mouse (subcutaneous) | [20] |

| Half-life (t1/2) | 0.41 - 1.1 h | Mouse (subcutaneous) | [20] |

| Pharmacodynamics | |||

| PK/PD Driver | fAUC/MIC | Neutropenic murine thigh | [21],[20] |

| fAUC/MIC for Stasis (K. pneumoniae) | 4.22 | Neutropenic murine thigh | [21],[20] |

| fAUC/MIC for 1-log kill (K. pneumoniae) | 17.7 | Neutropenic murine thigh | [21],[20] |

| fAUC/MIC for Stasis (E. coli) | 10.4 | Neutropenic murine thigh | [21],[20] |

Table 2: Summary of in vivo efficacy and pharmacokinetic/pharmacodynamic parameters of this compound.

Resistance and Safety Profile

Potential for Resistance

This compound demonstrates a low potential for the development of resistance.[7][9] However, decreased susceptibility has been observed in some strains of Enterobacter cloacae complex and Klebsiella pneumoniae.[13][19] Resistance in these cases has been linked to mutations in the crrB gene, which is part of the CrrAB two-component system.[19] This system can upregulate an RND-type efflux pump, leading to increased efflux of the drug.[13][16]

In Vitro Safety Profile

This compound has demonstrated a favorable in vitro safety profile.[7][8][9] No cytotoxicity was observed against human cell lines, including HepG2 (liver), HK-2 (kidney), and primary human renal proximal tubular epithelial cells (HRPTEpiC) at concentrations up to 512 µM.[7][8][9] Additionally, this compound showed no inhibition of the hERG channel or Nav1.5 sodium channel, and no increase in micronuclei formation, suggesting a low risk for cardiotoxicity and genotoxicity, respectively.[7][8][9]

| Assay | Cell Line / Target | Result | Concentration | Reference(s) |

| Cytotoxicity | HepG2, HK-2, HRPTEpiC | No cytotoxicity | up to 512 µM | [9],[7],[8] |

| Cardiotoxicity | hERG-CHO | No inhibition | up to 512 µM | [9],[7],[8] |

| Cardiotoxicity | Nav1.5-HEK | No inhibition | up to 512 µM | [9],[7],[8] |

| Genotoxicity | Micronucleus Test | No increase | up to 512 µM | [9],[7],[8] |

Table 3: In vitro safety and toxicology data for this compound.

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical evaluation of this compound.

Discovery and Synthesis

The initial discovery involved screening a library of Xenorhabdus bacterial strains for antimicrobial activity.[6] Active compounds (odilorhabdins) were then isolated and their structures elucidated. This compound is a synthetic analog developed through a lead optimization program to improve its pharmacological properties.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Odilorhabdins: Researchers Discover New Class of Antibiotics | Medicine | Sci-News.com [sci.news]

- 5. mdpi.com [mdpi.com]

- 6. Odilorhabdin - Wikipedia [en.wikipedia.org]

- 7. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. selectscience.net [selectscience.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In Vivo Pharmacodynamic Characterization of a Novel Odilorhabdin Antibiotic, this compound, against Escherichia coli and Klebsiella pneumoniae in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Odilorhabdin Class of Antibiotics

A Novel Class of Ribosome-Targeting Antibacterials with a Unique Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Odilorhabdins (ODLs) represent a promising novel class of natural product antibiotics with a unique mechanism of action and potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the odilorhabdin class, detailing their discovery, mechanism of action, spectrum of activity, and preclinical data.

Discovery and Origin

Odilorhabdins are non-ribosomally synthesized peptide antibiotics produced by the bacterium Xenorhabdus nematophila, a symbiont of soil-dwelling entomopathogenic nematodes.[1][2] The discovery of odilorhabdins stemmed from a screening of 80 cultured strains of Xenorhabdus for antimicrobial activity.[1] The initial natural products identified were designated NOSO-95A, NOSO-95B, and NOSO-95C.[3][4] From these, a medicinal chemistry program led to the development of the preclinical candidate, NOSO-502.[3][5][6]

Chemical Structure

Odilorhabdins are linear cationic peptides. The structures of the natural products NOSO-95A, -B, and -C, along with the optimized preclinical candidate this compound, are characterized by the presence of non-proteinogenic amino acids.[4]

Mechanism of Action: A New Binding Site on the Ribosome

Odilorhabdins exert their bactericidal effect by inhibiting protein synthesis.[3][7] Unlike many other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S).[2][3][7] This unique binding pocket does not overlap with the binding sites of other known antibiotics that target the 30S subunit, such as aminoglycosides, tetracyclines, and tigecycline.[3]

The binding of odilorhabdins to the ribosome induces miscoding during translation.[7] This leads to the incorporation of incorrect amino acids, the readthrough of stop codons, and the production of flawed proteins, ultimately resulting in bacterial cell death.[1] The ability of odilorhabdins to cause miscoding is a key aspect of their potent bactericidal activity.[1]

Signaling Pathway of Odilorhabdin Action

Caption: Mechanism of action of odilorhabdins in a bacterial cell.

Spectrum of Activity

Odilorhabdins demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Of particular significance is their potent activity against carbapenem-resistant Enterobacteriaceae (CRE), a critical threat in healthcare settings.[3]

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1 - 32 | 2 - 8 |

| Klebsiella pneumoniae | 0.5 - 16 | 2 - 8 |

| Enterobacter cloacae | 1 - 4 | 2 - 8 |

| Citrobacter freundii | 1 - 4 | 2 - 8 |

Data compiled from multiple sources.[6]

Table 2: In Vitro Activity of Natural Odilorhabdins

| Compound | Organism | MIC (µg/mL) |

| NOSO-95C | Providencia stuartii ATCC 29914 | 16 |

| NOSO-95C | Proteus mirabilis ATCC 29906 | 32 |

| NOSO-95C | Morganella morganii DSM 30164 | >2048 |

| NOSO-95C | Xenorhabdus nematophila K102 | >2048 |

Data from a study on odilorhabdin self-resistance.[8]

Resistance Mechanisms

The producing organism, Xenorhabdus nematophila, possesses a self-resistance mechanism to odilorhabdins. This is mediated by an N-acetyltransferase, encoded by the oatA gene located within the odilorhabdin biosynthetic gene cluster, which inactivates the antibiotic.[4][9] The potential for the development of clinical resistance to odilorhabdins is an area of ongoing research.

Preclinical Data

The preclinical candidate this compound has undergone evaluation in various in vitro and in vivo models.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice and rats.

Table 3: Pharmacokinetic Parameters of this compound in Mice (Subcutaneous Administration)

| Dose (mg/kg) | Cmax (mg/L) | AUC0–∞ (mg·h/L) | T1/2 (h) |

| 7.81 | 1.49 | 1.94 | 0.41 |

| 31.25 | - | - | - |

| 125 | - | - | - |

| 500 | 84.6 | 352 | 1.1 |

Data extracted from a study in a murine thigh infection model.[10]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value |

| Half-life (t1/2) | 90 min |

| Plasma Clearance | 1.92 L/h/kg |

| Volume of Distribution (Vd) | 0.94 L/kg |

Data from in vitro and in vivo characterization of this compound.[6]

This compound exhibits low plasma protein binding across multiple species.[6]

Table 5: Plasma Protein Binding of this compound

| Species | Unbound Fraction (%) |

| Mouse | 19.8 |

| Rat | 20.5 |

| Dog | 17.6 |

| Human | 18.7 |

Data from in vitro and in vivo characterization of this compound.[6]

Pharmacodynamics and In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in murine infection models. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the 24-hour free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[10]

Table 6: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Organism | Endpoint | Mean 24-h fAUC/MIC |

| E. coli | Net Stasis | 10.4 |

| K. pneumoniae | Net Stasis | 4.22 |

| K. pneumoniae | 1-log kill | 17.7 |

Data from a study in a neutropenic murine thigh infection model.[10]

In a murine systemic infection model with an ESBL-producing E. coli strain, this compound demonstrated a 50% effective dose (ED50) of 3.5 mg/kg and achieved 1-, 2-, and 3-log reductions in blood bacterial burden at doses of 2.6, 3.8, and 5.9 mg/kg, respectively. In a urinary tract infection model with uropathogenic E. coli, a 24 mg/kg dose of this compound led to significant reductions in bacterial counts in the urine, bladder, and kidneys.

Experimental Protocols

Determination of Mechanism of Action

Caption: Experimental workflow for elucidating the mechanism of action of odilorhabdins.

This assay is used to identify which major macromolecular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the antibiotic. Bacterial cultures are incubated with the antibiotic and a specific radiolabeled precursor for each pathway (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein). The amount of incorporated radioactivity is measured over time and compared to an untreated control. A significant reduction in the incorporation of a specific precursor indicates that its corresponding pathway is the target of the antibiotic.

Commercially available or custom-prepared E. coli cell-free systems are used to quantify the direct inhibitory effect of the antibiotic on protein synthesis. A reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter is added to the system along with varying concentrations of the antibiotic. The inhibition of reporter protein production is measured, and the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) is determined.

This technique is employed to map the precise location of ribosome stalling on an mRNA template caused by an antibiotic. A primer is annealed to the mRNA downstream of the coding sequence. In the presence of the antibiotic, ribosomes stall at specific codons. Reverse transcriptase is then used to synthesize cDNA from the primer. The enzyme stops when it encounters the stalled ribosome, generating a "toe-print" - a truncated cDNA product. The size of this product, determined by gel electrophoresis, reveals the exact position of the ribosome on the mRNA.

In Vivo Efficacy Models

This is a standard model for evaluating the in vivo efficacy of antibiotics.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).

-

Infection: A logarithmic-phase culture of the test bacterium (e.g., E. coli or K. pneumoniae) is injected into the thigh muscles of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic is initiated. Different dosing regimens (dose and frequency) are typically evaluated.

-

Assessment: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thighs are aseptically removed and homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate. The reduction in bacterial load compared to untreated controls is used to assess efficacy.

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

-

Induction of Neutropenia: Similar to the thigh infection model, mice are often rendered neutropenic.

-

Infection: A bacterial suspension is administered systemically, for example, via intraperitoneal injection or intranasal/intratracheal instillation to induce pneumonia leading to sepsis.

-

Treatment: Antibiotic treatment is initiated at a defined time post-infection.

-

Assessment: Efficacy is typically measured by survival over a set period (e.g., 7 days) and/or by determining the bacterial load in the blood and various organs (e.g., lungs, spleen, liver) at specific time points.

Conclusion

The odilorhabdin class of antibiotics represents a significant advancement in the fight against antimicrobial resistance. Their novel mechanism of action, targeting a previously unexploited site on the bacterial ribosome, and their potent activity against difficult-to-treat Gram-negative pathogens, including CRE, make them a highly promising therapeutic class. The preclinical data for this compound are encouraging, demonstrating in vivo efficacy and favorable pharmacokinetic properties. Further development and clinical evaluation of odilorhabdins are warranted to fully assess their potential as a new generation of antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents [frontiersin.org]

- 5. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1383. In vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation of this compound, a First-in-Class Odilorhabdin Antibiotic, Against E. coli (EC) and K. pneumoniae (KPN) in the Murine Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Odilorhabdin Antibiotic Biosynthetic Cluster and Acetyltransferase Self-Resistance Locus Are Niche and Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vivo Pharmacodynamic Characterization of a Novel Odilorhabdin Antibiotic, this compound, against Escherichia coli and Klebsiella pneumoniae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

NOSO-502: A Technical Deep Dive into its Antibacterial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, representing a significant development in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Discovered by Nosopharm from a Xenorhabdus bacterium, this compound exhibits a novel mechanism of action by inhibiting protein synthesis through a unique interaction with the bacterial ribosome.[3][4] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound against key Gram-negative pathogens, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Antibacterial Activity

This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative bacteria, particularly within the Enterobacterales order.[1][2][5] Its efficacy is notably retained against many carbapenem-resistant Enterobacteriaceae (CRE) strains, which are classified as critical priority pathogens by the World Health Organization (WHO).[3][6]

Quantitative Analysis of In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for this compound against various Gram-negative isolates.

Table 1: this compound MIC Distribution against Enterobacterales Species [1][2]

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 2 | 4 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Enterobacter spp. | 1 | 2 |

| Citrobacter spp. | 1 | 2 |

| Proteus mirabilis | >64 | >64 |

Table 2: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae (CRE) [6][7][8]

| Resistance Mechanism | MIC Range (µg/mL) |

| KPC-producing | 0.5 - 4 |

| AmpC-producing | 0.5 - 4 |

| OXA-producing | 0.5 - 4 |

| Metallo-β-lactamase (e.g., NDM) producing | 0.5 - 4 |

Table 3: Activity of this compound against other Gram-Negative Bacteria [5]

| Organism | MIC Range (µg/mL) |

| Stenotrophomonas maltophilia | Active (specific MICs not detailed in snippets) |

| Pseudomonas aeruginosa | >64 |

| Acinetobacter baumannii | >64 |

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism of action, inhibiting bacterial translation.[5][6][7] Unlike many existing antibiotics that target the ribosome, odilorhabdins bind to a new site on the small ribosomal subunit.[4] This unique binding site is a key reason for its activity against bacteria that have developed resistance to other protein synthesis inhibitors.

Caption: Mechanism of action of this compound.

Experimental Protocols

The evaluation of this compound's antibacterial activity has involved standardized and rigorous methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound was predominantly assessed using the ISO reference broth microdilution method.[1][2]

Workflow for MIC Determination:

-

Isolate Selection: A panel of 360 Enterobacterales clinical isolates was used, with an enrichment of MDR strains, including carbapenemase producers.[2]

-

Inoculum Preparation: Bacterial suspensions were prepared and standardized to a specific concentration.

-

Drug Dilution: Serial dilutions of this compound and comparator agents were prepared in microtiter plates.

-

Inoculation: The standardized bacterial suspensions were added to the wells containing the antibiotic dilutions.

-

Incubation: The plates were incubated under appropriate conditions.

-

MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Caption: Experimental workflow for MIC determination.

Time-Kill Assays

To assess the bactericidal or bacteriostatic nature of this compound, time-kill experiments were conducted.[1][2]

Methodology for Time-Kill Assays:

-

Bacterial Culture: Cultures of E. coli, Klebsiella spp., and C. freundii were grown to a logarithmic phase.[1]

-

Drug Exposure: The bacterial cultures were exposed to this compound at concentrations ranging from 1x to 16x the MIC.[1][2]

-

Sampling: Aliquots were taken at various time points over a 24-hour period.[1][2]

-

Viable Cell Count: The number of viable bacteria in each aliquot was determined by plating on appropriate agar and counting the colony-forming units (CFU).

-

Data Analysis: The change in bacterial count over time was plotted to determine the rate of killing. This compound demonstrated concentration-dependent killing.[1][2]

In Vivo Efficacy Models

The efficacy of this compound has been evaluated in several murine infection models.

Mouse Systemic Infection Model:

-

Infection: Mice were systemically infected with E. coli EN122 (ESBL-producing) or E. coli ATCC BAA-2469 (NDM-1-producing).[6][7]

-

Treatment: this compound was administered to the infected mice.

-

Endpoints: The 50% effective dose (ED50) and the reduction in bacterial burden in the blood were measured.[6][7] For the E. coli EN122 model, an ED50 of 3.5 mg/kg was achieved, with dose-dependent reductions in blood bacterial counts.[6][7][9] In the E. coli ATCC BAA-2469 model, a dose as low as 4 mg/kg resulted in 100% survival.[6][7][9]

Murine Urinary Tract Infection (UTI) Model:

-

Infection: Mice were infected with E. coli UTI89 to establish a urinary tract infection.[6][7]

-

Treatment: A dose of 24 mg/kg of this compound was administered.[6][7]

-

Endpoints: The bacterial burden in the urine, bladder, and kidneys was significantly reduced.[6][7][9]

Resistance Profile

A key feature of this compound is its ability to overcome many existing resistance mechanisms in Gram-negative bacteria.

-

Carbapenemases: The activity of this compound is not impacted by the presence of various carbapenemases, including KPC, NDM, OXA, IMP, and VIM.[1][2]

-

Colistin Resistance: this compound is active against strains with multiple mechanisms of acquired colistin resistance, including those mediated by mcr-1, mcr-2, and mcr-3, as well as chromosomal mutations in pmrA, pmrB, mgrB, and phoQ.[6] However, resistance to this compound has been observed in strains with mutations in the crrB gene.[10]

Safety and Preclinical Development

This compound has demonstrated a favorable in vitro safety profile.[6][7][8] It showed no cytotoxicity against HepG2, HK-2, or human renal proximal tubular epithelial cells.[6] Furthermore, it did not inhibit hERG-CHO or Nav1.5-HEK currents and did not show evidence of genotoxicity.[6][7] Having successfully completed GLP toxicology studies, this compound is advancing towards Phase 1 clinical trials.[3]

Conclusion

This compound is a promising novel antibiotic with a unique mechanism of action and potent activity against a wide range of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales. Its ability to overcome many common resistance mechanisms makes it a valuable candidate for addressing the urgent threat of antimicrobial resistance. Further clinical development will be crucial in establishing its role in the treatment of severe hospital-acquired infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Development Status of NOSO-502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOSO-502 is a first-in-class antibiotic belonging to the novel odilorhabdin class, currently in late-stage preclinical development for the treatment of serious hospital-acquired infections caused by multidrug-resistant (MDR) Enterobacteriaceae.[1][2] Discovered by Nosopharm from the bacterium Xenorhabdus, this compound exhibits a unique mechanism of action by inhibiting the bacterial ribosome.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and safety and toxicology data. The successful completion of GLP toxicology studies has paved the way for the advancement of this compound into Phase 1 clinical trials.[1][2][3][4]

Mechanism of Action

This compound exerts its antibacterial effect through a novel mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis.[1][2] Unlike many existing ribosome-targeting antibiotics, odilorhabdins bind to the decoding center of the 16S subunit at a previously unexploited site. This distinct binding mode is responsible for its potent activity against a range of pathogens, including those resistant to other classes of antibiotics.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, with a particular focus on Enterobacteriaceae.[5][6]

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of this compound Against Enterobacteriaceae

| Organism | MIC Range (µg/mL) |

| Escherichia coli | 2 - 4 |

| Klebsiella pneumoniae | 0.5 - 1 |

| Enterobacter spp. | 1 - 2 |

| Citrobacter spp. | 1 - 2 |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 - 4 |

Data compiled from multiple sources.[5][6][7]

Notably, the activity of this compound is not significantly impacted by the presence of various resistance mechanisms, including extended-spectrum β-lactamases (ESBLs), carbapenemases (KPC, NDM, OXA), and polymyxin resistance.[1][2][5][8]

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of this compound. The results indicate a concentration-dependent killing of E. coli, Klebsiella spp., and C. freundii.[7]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several murine infection models, demonstrating its potential for treating systemic and localized infections.

Murine Sepsis Model

In a neutropenic murine sepsis model with E. coli EN122 (ESBL), subcutaneously administered this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[5][6] Furthermore, dose-dependent reductions in blood bacterial burden were observed.[5][6] Against a lethal infection with E. coli ATCC BAA-2469 (NDM-1), this compound treatment resulted in 100% survival at doses as low as 4 mg/kg.[5][6]

Table 2: Efficacy of this compound in Murine Sepsis Model with E. coli EN122 (ESBL)

| Dose (mg/kg) | Log Reduction in Blood Burden |

| 2.6 | 1 |

| 3.8 | 2 |

| 5.9 | 3 |

Data from Racine et al., 2018.[5][6]

Murine Urinary Tract Infection (UTI) Model

In a murine UTI model with E. coli UTI89, a single 24 mg/kg subcutaneous dose of this compound resulted in significant reductions in bacterial counts in the urine, bladder, and kidneys.[5][6]

Table 3: Efficacy of this compound in Murine UTI Model

| Tissue | Log10 CFU/mL Reduction |

| Urine | 2.39 |

| Bladder | 1.96 |

| Kidney | 1.36 |

Data from Racine et al., 2018.[5][6]

Murine Thigh Infection Model

Pharmacodynamic characterization in a neutropenic murine thigh infection model against six E. coli and six K. pneumoniae isolates demonstrated that the area under the concentration-time curve to MIC ratio (AUC/MIC) was the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy.[9][10] The mean 24-hour free-drug AUC/MIC (fAUC/MIC) magnitudes for net stasis were 10.4 for E. coli and 4.22 for K. pneumoniae.[10] For a 1-log kill endpoint against K. pneumoniae, the mean fAUC/MIC was 17.7.[10]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in both mice and rats following intravenous and subcutaneous administration.

Murine Pharmacokinetics

Following subcutaneous administration in mice, this compound exhibited dose-dependent increases in plasma concentrations.[9][10]

Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Mice (Subcutaneous)

| Dose (mg/kg) | Cmax (mg/L) | AUC0-∞ (mg·h/L) | t1/2 (h) |

| 7.81 | 1.49 | 1.94 | 0.41 |

| 31.25 | - | - | - |

| 125 | - | - | - |

| 500 | 84.6 | 352 | 1.1 |

Data from Ambrose et al., 2018.[9][10] Note: Dashes indicate data not provided in the source.

Rat Pharmacokinetics

Pharmacokinetic data in Sprague-Dawley rats following a 15 mg/kg intravenous dose is also available.[5]

Safety and Toxicology

A comprehensive in vitro and in vivo safety and toxicology program has been conducted for this compound.

In Vitro Safety

This compound has demonstrated a favorable in vitro safety profile.[5][6]

-

Cytotoxicity: No cytotoxicity was observed against HepG2, HK-2, or human renal proximal tubular epithelial cells (HRPTEpiC).[5][6]

-

hERG Inhibition: No inhibition of the hERG potassium channel current was detected.[5][6]

-

Genotoxicity: There was no increase in micronuclei at concentrations up to 512 µM in an in vitro micronucleus assay.[5][6]

GLP Toxicology Studies

The completion of Good Laboratory Practice (GLP) toxicology studies has been a significant milestone for the this compound program.[1][2][3] The positive results from these studies, combined with the efficacy and PK/PD data, support the progression of this compound into first-in-human clinical studies.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial isolates were grown on appropriate agar plates. Colonies were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted drug. The plates were incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This model was utilized to evaluate the in vivo efficacy and pharmacodynamics of this compound.

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered prior to infection (e.g., 150 mg/kg four days before and 100 mg/kg one day before infection).

-

Infection: A bacterial suspension of a specific strain (E. coli or K. pneumoniae) was injected directly into the thigh muscle of the neutropenic mice.

-

Drug Administration: this compound was administered subcutaneously at various doses and dosing intervals, typically starting 1-2 hours post-infection.

-

Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The change in bacterial density (log10 CFU/thigh) was calculated relative to the bacterial count at the start of therapy. These data were then correlated with pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy.

Conclusion

The comprehensive preclinical data package for this compound strongly supports its continued development as a novel therapeutic agent for infections caused by MDR Enterobacteriaceae. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable safety profile position it as a promising candidate to address the urgent unmet medical need for new antibiotics. The program is now poised to enter Phase 1 clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. Neutropenic mouse thigh infection model [bio-protocol.org]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. hERG Assay | PPTX [slideshare.net]

- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Murine thigh infection model. [bio-protocol.org]

NOSO-502: A Novel Ribosomal Inhibitor with Potent Activity Against Carbapenem-Resistant Enterobacteriaceae

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical threat to public health. These multidrug-resistant organisms are often responsible for severe and life-threatening hospital-acquired infections, and the World Health Organization (WHO) classifies them as critical priority pathogens for which new antibiotics are urgently needed.[1] NOSO-502, a first-in-class odilorhabdin antibiotic, has emerged as a promising preclinical candidate for the treatment of these difficult-to-treat infections.[1][2] Discovered by Nosopharm from a Xenorhabdus bacterium, this compound exhibits a novel mechanism of action by inhibiting the bacterial ribosome.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound against CRE, detailing its mechanism of action, efficacy data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound belongs to the odilorhabdin class of antibiotics, which are cationic peptides that inhibit bacterial protein synthesis.[2][3] The primary mechanism of action involves binding to the small subunit of the bacterial ribosome, thereby disrupting the translation process.[4] This unique target and binding mode result in potent activity against a broad spectrum of Gram-negative pathogens, including Enterobacteriaceae that are resistant to multiple other classes of antibiotics.[5][6][7]

In Vitro Activity Against Carbapenem-Resistant Enterobacteriaceae

This compound has demonstrated potent in vitro activity against a wide range of Enterobacteriaceae, including clinical isolates with various resistance mechanisms. Its efficacy is notably retained against strains producing different classes of carbapenemases.

Minimum Inhibitory Concentrations (MICs)

Studies have consistently shown that this compound has MIC values ranging from 0.5 to 4 µg/mL against standard Enterobacteriaceae strains and CRE isolates that produce KPC, AmpC, or OXA enzymes, as well as metallo-β-lactamases.[4][5][6][7] The presence of extended-spectrum β-lactamases (ESBL), meropenem non-susceptibility, or a multidrug-resistant (MDR) phenotype does not appear to impact the activity of this compound.[3][8]

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 2 | 4 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Enterobacter spp. | 1 | 2 |

| Citrobacter spp. | 1 | 2 |

| Proteus mirabilis | >64 | >64 |

| Data compiled from studies on a collection of 360 Enterobacterales clinical isolates, including MDR strains.[3][8] |

| Carbapenemase-Producing Strains | MIC Range (µg/mL) |

| KPC-producing K. pneumoniae | 0.5 - 2 |

| NDM-1-producing K. pneumoniae | 1 - 4 |

| OXA-48-producing K. pneumoniae | 1 - 2 |

| VIM-1-producing E. cloacae | 1 |

| Data from a study evaluating this compound against various carbapenemase-producing Enterobacteriaceae strains. |

Notably, against a panel of Enterobacter cloacae complex (ECC) clinical isolates, the MIC50 and MIC90 of this compound were 1 µg/mL and 2 µg/mL, respectively, with a MIC range of 0.5 to 32 µg/mL.[9][10] Decreased susceptibility was observed in strains belonging to specific clusters (XI and XII).[9]

Experimental Protocol: MIC Determination

The in vitro activity of this compound is typically determined using the ISO reference broth microdilution method.

Time-Kill Assays

Time-kill experiments have demonstrated the bactericidal activity of this compound. Against strains of E. coli, Klebsiella spp., and C. freundii, this compound showed concentration-dependent killing.[2][3]

In Vivo Efficacy

The promising in vitro activity of this compound has been substantiated by its efficacy in several murine infection models.

Systemic Infection Models

In a neutropenic murine sepsis model using an ESBL-producing E. coli strain, this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[6] At doses of 2.6, 3.8, and 5.9 mg/kg, it resulted in 1-, 2-, and 3-log reductions in blood bacterial burden, respectively.[6] Furthermore, in a systemic infection model with an NDM-1-producing E. coli strain, a dose as low as 4 mg/kg resulted in 100% survival.[6]

Urinary Tract Infection (UTI) Model

In a murine UTI model with E. coli, a 24 mg/kg dose of this compound led to significant reductions in bacterial burden in the urine (2.39 log10 CFU/ml), bladder (1.96 log10 CFU/ml), and kidneys (1.36 log10 CFU/ml).[5][6][7]

Experimental Protocol: Murine Sepsis Model

A common in vivo model to assess the efficacy of new antibiotics is the neutropenic murine sepsis model.

Safety and Preclinical Development

Preclinical safety studies have shown that this compound has a favorable in vitro safety profile.[5][6][7] There was no observed cytotoxicity against HepG2, HK-2, or human renal proximal tubular epithelial cells.[6] Additionally, no inhibition of hERG-CHO or Nav1.5-HEK currents was detected, and there was no increase in micronuclei at concentrations up to 512 μM.[6] The completion of GLP toxicology studies has enabled the progression of this compound into Phase 1 clinical trials.[1]

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity against a broad range of CRE, and demonstrated in vivo efficacy in relevant animal models underscore its potential as a valuable new therapeutic agent. For researchers and drug development professionals, this compound offers a promising new avenue for addressing the urgent unmet medical need posed by carbapenem-resistant Enterobacteriaceae. Further clinical development will be crucial in determining its role in the clinical setting.

References

- 1. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PubMed [pubmed.ncbi.nlm.nih.gov]

NOSO-502: A Technical Whitepaper on a Novel Odilorhabdin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, demonstrating potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included using Graphviz diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of the naturally occurring odilorhabdins, which are cationic peptides produced by Xenorhabdus bacteria, symbionts of entomopathogenic nematodes.[1] The chemical structure of this compound has been optimized for improved pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Class | Odilorhabdin, Cationic Peptide | [2] |

| Molecular Formula | Not publicly available | N/A |

| Molecular Weight | Not publicly available | N/A |

| Solubility | Soluble in aqueous solutions for in vitro and in vivo testing | Implied from experimental descriptions |

| Stability | Good stability in plasma, microsomes, and hepatocytes | [1] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis. Unlike many other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S). This interaction induces miscoding and disrupts the fidelity of translation, leading to the production of non-functional proteins and ultimately, bacterial cell death.

Figure 1: Mechanism of action of this compound on the bacterial ribosome.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Enterobacterales, including strains resistant to carbapenems and colistin.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against selected Enterobacterales

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Escherichia coli | 2 | 4 | 1 - 32 | [3] |

| Klebsiella pneumoniae | 0.5 | 1 | 0.5 - 16 | [3] |

| Enterobacter cloacae complex | 1 | 2 | 1 - 4 | [3] |

| Citrobacter freundii | 1 | 2 | 1 - 4 | [3] |

Table 3: Activity of this compound against Carbapenem-Resistant Enterobacterales (CRE)

| CRE Phenotype | MIC Range (µg/mL) | Reference |

| KPC-producing | 0.5 - 4 | [1] |

| NDM-producing | 0.5 - 4 | [1] |

| OXA-48-producing | 0.5 - 4 | [1] |

| AmpC-producing | 0.5 - 4 | [1] |

| Metallo-β-lactamase-producing | 0.5 - 4 | [1] |

In Vivo Efficacy

The efficacy of this compound has been evaluated in murine infection models, demonstrating its potential for treating systemic and localized infections.

Table 4: In Vivo Efficacy of this compound in Murine Infection Models

| Model | Pathogen | Efficacy Metric | Value | Reference |

| Systemic Infection (Sepsis) | E. coli EN122 (ESBL) | ED₅₀ | 3.5 mg/kg | [4] |

| Systemic Infection (Sepsis) | E. coli ATCC BAA-2469 (NDM-1) | Survival | 100% at ≥ 4 mg/kg | [4] |

| Urinary Tract Infection (UTI) | E. coli UTI89 | Log₁₀ CFU reduction (Urine) | 2.39 at 24 mg/kg | [4] |

| Urinary Tract Infection (UTI) | E. coli UTI89 | Log₁₀ CFU reduction (Bladder) | 1.96 at 24 mg/kg | [4] |

| Urinary Tract Infection (UTI) | E. coli UTI89 | Log₁₀ CFU reduction (Kidney) | 1.36 at 24 mg/kg | [4] |

Safety and Toxicological Profile

In vitro safety studies have indicated a favorable toxicological profile for this compound.

Table 5: In Vitro Safety and Toxicology Data for this compound

| Assay | Cell Line/Target | Result | Concentration | Reference |

| Cytotoxicity | HepG2 | No significant cytotoxicity | Up to 512 µM | [1][4] |

| Cytotoxicity | HK-2 | No significant cytotoxicity | Up to 512 µM | [1][4] |

| Cytotoxicity | HRPTEpiC | No significant cytotoxicity | Up to 512 µM | [1][4] |

| Cardiotoxicity (hERG) | hERG-CHO | No significant inhibition | Up to 512 µM | [1][4] |

| Cardiotoxicity (Nav 1.5) | Nav 1.5-HEK | No significant inhibition | Up to 512 µM | [1][4] |

| Genotoxicity (Micronucleus) | Not specified | No increase in micronuclei | Up to 512 µM | [1][4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the International Organization for Standardization (ISO) 20776-1.[5]

Figure 2: Workflow for MIC determination by broth microdilution.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared in a suitable broth medium to a density corresponding to a 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.[6][7][8]

Figure 3: Experimental workflow for the neutropenic murine thigh infection model.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: A defined inoculum of the bacterial pathogen is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection, mice are treated with single or multiple doses of this compound via a relevant route of administration (e.g., subcutaneous or intravenous).

-

Monitoring and Euthanasia: At various time points after treatment, mice are euthanized.

-

Bacterial Load Determination: The infected thigh muscle is aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.

HepG2 Cytotoxicity Assay

The potential for cytotoxicity is assessed using the MTT assay with the human liver carcinoma cell line, HepG2.

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The cells are then exposed to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

hERG Potassium Channel Assay

The potential for cardiotoxicity is evaluated by assessing the effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, often using an automated patch-clamp system.[9][10][11][12][13]

-

Cell Preparation: A cell line stably expressing the hERG channel (e.g., CHO or HEK cells) is cultured and prepared for the assay.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are established to measure the hERG potassium current.

-

Compound Application: this compound is applied to the cells at various concentrations.

-

Current Measurement: The effect of the compound on the hERG current is measured and compared to the baseline current.

-

Data Analysis: The concentration-response relationship is determined to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Conclusion

This compound is a promising preclinical candidate from the novel odilorhabdin class of antibiotics. Its unique mechanism of action, potent activity against challenging Gram-negative pathogens, including CRE, and favorable in vitro safety profile highlight its potential as a future therapeutic option for treating serious bacterial infections. Further clinical development is warranted to establish its safety and efficacy in humans.

References

- 1. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. criver.com [criver.com]

- 8. imquestbio.com [imquestbio.com]

- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. metrionbiosciences.com [metrionbiosciences.com]

- 13. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]

NOSO-502: A Technical Deep Dive into its In Vitro Activity Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, representing a novel therapeutic approach in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Discovered by Nosopharm from a Xenorhabdus bacterium, this compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through a novel interaction with the ribosome.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant multidrug-resistant pathogens, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition

This compound's antimicrobial activity stems from its ability to bind to the bacterial ribosome, a critical cellular machine responsible for protein synthesis. This binding event disrupts the translation process, ultimately leading to bacterial cell death. The novelty of its target site and mechanism of action suggests a low potential for cross-resistance with existing antibiotic classes.

Quantitative In Vitro Activity

The in vitro potency of this compound has been extensively evaluated against a diverse panel of Gram-negative pathogens, including a significant number of multidrug-resistant isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Enterobacterales.

Table 1: In Vitro Activity of this compound Against Key Enterobacterales Species

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | 2 | 4 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Enterobacter spp. | 1 | 2 |

| Citrobacter spp. | 1 | 2 |

| Proteus mirabilis | >64 | >64 |

Data compiled from studies by Attwood et al. (2025).[1]

Table 2: In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales (CRE)

| Organism | Resistance Mechanism | MIC Range (mg/L) |

| Carbapenem-Resistant Enterobacteriaceae | KPC, AmpC, OXA, Metallo-β-lactamases | 0.5 - 4 |

This data indicates that this compound maintains its potency against Enterobacterales strains resistant to carbapenems, a class of last-resort antibiotics.[3][5]

It is noteworthy that the in vitro activity of this compound does not appear to be affected by the presence of common resistance mechanisms such as extended-spectrum β-lactamase (ESBL) production or the presence of various carbapenemases including NDM, KPC, OXA, IMP, or VIM.[1][2]

Experimental Protocols

The following sections detail the standardized methodologies employed in the assessment of this compound's in vitro activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the internationally recognized ISO reference broth microdilution method.[1][2] This quantitative assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Time-Kill Assays

To assess the bactericidal or bacteriostatic nature of this compound, time-kill experiments are performed.[1] These assays measure the rate and extent of bacterial killing over time at various multiples of the MIC.

Results from time-kill studies have demonstrated that this compound exhibits concentration-dependent killing against E. coli, Klebsiella spp., and C. freundii.[1]

Logical Relationship of In Vitro Data to Preclinical Development

The robust in vitro activity of this compound forms the foundational evidence for its progression into preclinical and clinical development. The data gathered from these in vitro studies are crucial for informing subsequent in vivo efficacy and safety evaluations.

Conclusion

This compound demonstrates potent and consistent in vitro activity against a broad spectrum of multidrug-resistant Enterobacterales, including carbapenem-resistant strains. Its novel mechanism of action and robust in vitro profile underscore its potential as a valuable new agent in the treatment of serious Gram-negative infections. The data presented in this guide provide a solid foundation for further research and development of this promising antibiotic candidate. The successful completion of GLP toxicology studies has paved the way for the initiation of Phase 1 clinical trials.[4]

References

- 1. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]

- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Research and Discovery of Odilorhabdins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new classes of antimicrobial agents. Odilorhabdins (ODLs) represent a novel class of antibiotics with a unique mechanism of action, offering a promising new avenue in the fight against multidrug-resistant bacteria. This technical guide provides an in-depth overview of the early research and discovery of odilorhabdins, from their initial isolation to their characterization as potent ribosome inhibitors.

Discovery and Isolation of Odilorhabdins

Odilorhabdins were discovered through a dedicated screening program focused on the symbiotic bacteria of entomopathogenic nematodes, a relatively underexplored source of novel bioactive compounds.[1][2] These bacteria, belonging to the genera Xenorhabdus and Photorhabdus, produce a diverse array of secondary metabolites to protect their nematode hosts and the insect cadavers they inhabit from competing microbes.[2][3]

Screening of Xenorhabdus and Photorhabdus Strains

The initial discovery of odilorhabdins was the result of a screening campaign involving 80 cultured strains of Xenorhabdus and Photorhabdus.[4] The primary screen aimed to identify strains exhibiting antibacterial activity against clinically relevant pathogens.

Bioactivity-Guided Fractionation and Isolation

Following the identification of active strains, a bioactivity-guided fractionation approach was employed to isolate the responsible antimicrobial compounds from the culture supernatant of Xenorhabdus nematophila strain CNCM I-4530.[3][5] This process led to the characterization of three natural odilorhabdin analogs: NOSO-95A, NOSO-95B, and NOSO-95C.[3][4][5] The novelty of these compounds was confirmed by comparing their molecular masses to an antibiotic mass bank.[3][5]

Mechanism of Action: A Novel Ribosomal Inhibitor

Early investigations into the mechanism of action of odilorhabdins revealed that they are potent inhibitors of bacterial protein synthesis.[1] Subsequent genetic and structural analyses pinpointed their target as the bacterial ribosome, but at a site distinct from all previously known ribosome-targeting antibiotics.[1][6]

Binding to the Small Ribosomal Subunit

Odilorhabdins bind to the small (30S) ribosomal subunit.[1] X-ray crystallography studies of a 70S ribosome in complex with an odilorhabdin analog revealed that the binding site is located in the decoding center, where it interacts with the 16S rRNA at helices h31, h32, and h34.[5] This novel binding pocket does not overlap with those of other 30S-targeting antibiotics like aminoglycosides, tetracyclines, or negamycin.[5]

Induction of Miscoding and Translation Inhibition

The binding of odilorhabdins to the ribosome disrupts the fidelity of protein synthesis.[1][6] They induce miscoding, leading to the incorporation of incorrect amino acids into nascent polypeptide chains.[1] This is thought to occur because odilorhabdins increase the affinity of non-cognate aminoacyl-tRNAs to the ribosome's A-site.[1][5] At higher concentrations, odilorhabdins also interfere with ribosome translocation along the mRNA.[5] This corruption of the cellular proteome with flawed proteins leads to bacterial cell death, making odilorhabdins bactericidal agents.[6]

Diagram of the Odilorhabdin Discovery Workflow

Caption: A flowchart illustrating the key stages in the discovery of odilorhabdins.

Diagram of the Odilorhabdin Mechanism of Action

Caption: The mechanism of action of odilorhabdins at the bacterial ribosome.

Antibacterial Spectrum of Natural Odilorhabdins

The initial characterization of odilorhabdins revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] Notably, this included activity against several multidrug-resistant strains of significant clinical concern.

In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) for the natural odilorhabdin, NOSO-95C, against a panel of Gram-negative bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 8 |

| Klebsiella pneumoniae | NC 09633 | 8 |

| Klebsiella aerogenes | DSM 30053 | 4 |

| Enterobacter cloacae | DSM 14563 | 4 |

| Citrobacter freundii | DSM 30039 | 4 |

| Serratia marcescens | DSM 17174 | 8 |

| Pseudomonas aeruginosa | DSM 1117 | 8 |

| Acinetobacter baumannii | ATCC 19606 | 8 |

| Proteus mirabilis | ATCC 29906 | 32 |

| Providencia stuartii | ATCC 29914 | 16 |

| Morganella morganii | DSM 30164 | >2048 |

| Xenorhabdus nematophila | K102 | >2048 |

Data sourced from The Odilorhabdin Antibiotic Biosynthetic Cluster and Acetyltransferase Self-Resistance Locus Are Niche and Species Specific.[4]

NOSO-95A also demonstrated activity against carbapenem-resistant Enterobacteriaceae (CRE) and methicillin-resistant Staphylococcus aureus (MRSA).[5]

In Vivo Efficacy of Natural Odilorhabdins

The promising in vitro activity of odilorhabdins was further validated in preclinical models of infection.

Murine Septicemia Model

The in vivo efficacy of NOSO-95A was evaluated in a murine septicemia model. In this model, mice were infected with Staphylococcus aureus. Treatment with NOSO-95A at a dose of 2.5 mg/kg resulted in 100% survival of the treated mice up to 120 hours post-infection, demonstrating the potential of this new class of antibiotics to treat systemic infections.[3][5]

Odilorhabdin Biosynthesis

Odilorhabdins are non-ribosomally synthesized peptides. The biosynthetic gene cluster (BGC) responsible for their production has been identified in X. nematophila.

The odl Biosynthetic Gene Cluster

The odl BGC is a 44.5-kb locus that contains four large non-ribosomal peptide synthetase (NRPS) encoding genes (odl1, odl2, odl3, and odl4).[4] These NRPS enzymes are responsible for the assembly of the peptide backbone of odilorhabdins from both proteinogenic and non-proteinogenic amino acids.[4] The gene cluster also contains an N-acetyltransferase gene, oatA, which confers self-resistance to the producing organism by acetylating the odilorhabdin molecule.[4]

Diagram of the Odilorhabdin Biosynthetic Gene Cluster

Caption: A simplified representation of the odilorhabdin biosynthetic gene cluster.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the early research of odilorhabdins.

Screening for Antimicrobial Activity

-

Bacterial Strains: A collection of Xenorhabdus and Photorhabdus strains were cultured in appropriate media.

-

Assay: The antimicrobial activity of the culture supernatants was tested against a panel of pathogenic bacteria using standard broth microdilution or agar diffusion assays to determine zones of inhibition or minimum inhibitory concentrations (MICs).

Bioassay-Guided Fractionation

-

Extraction: Active culture supernatants were subjected to extraction with an organic solvent (e.g., ethyl acetate) to partition the bioactive compounds.

-

Chromatography: The crude extract was fractionated using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid, was used to elute the compounds.

-

Bioassay of Fractions: Each fraction was collected and tested for antimicrobial activity to identify the fractions containing the active compounds.

-

Purification: Active fractions were further purified by repeated rounds of HPLC under different conditions until pure compounds were isolated.

-

Structure Elucidation: The molecular weights and structures of the purified compounds were determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Translation Inhibition Assay

-

System: A cell-free transcription-translation system, typically derived from E. coli, was used.

-

Reporter Gene: A reporter gene, such as luciferase, was used as a template for protein synthesis.

-

Assay: The assay was performed in the presence of varying concentrations of the test compound (odilorhabdin). The amount of synthesized reporter protein was quantified by measuring its activity (e.g., luminescence for luciferase).

-

Analysis: The concentration of the odilorhabdin that inhibits protein synthesis by 50% (IC50) was determined and compared to known translation inhibitors.

Murine Sepsis Model

-

Animal Model: Typically, mice (e.g., Swiss Webster or BALB/c) are used.

-

Infection: Sepsis is induced by intraperitoneal injection of a lethal or sub-lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).

-

Treatment: At a specified time post-infection, mice are treated with the test compound (e.g., NOSO-95A) via a relevant route of administration (e.g., subcutaneous or intravenous). A control group receives a vehicle.

-

Endpoints: The primary endpoint is typically survival, monitored over a period of several days. Secondary endpoints can include bacterial load in blood and organs, and levels of inflammatory cytokines.

Conclusion and Future Directions

The discovery of odilorhabdins represents a significant advancement in the search for novel antibiotics. Their unique mechanism of action, targeting a novel site on the bacterial ribosome, makes them promising candidates for overcoming existing antibiotic resistance mechanisms. The early research detailed in this guide laid the foundation for the subsequent development of optimized synthetic analogs, such as NOSO-95179 and the preclinical candidate NOSO-502, with improved pharmacokinetic and pharmacodynamic properties.[5][7] Further research into the odilorhabdin class of antibiotics is warranted to fully explore their therapeutic potential for treating infections caused by multidrug-resistant pathogens.

References

- 1. Odilorhabdins, Antibacterial Agents that Cause Miscoding by Binding at a New Ribosomal Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. frontiersin.org [frontiersin.org]

- 4. The Odilorhabdin Antibiotic Biosynthetic Cluster and Acetyltransferase Self-Resistance Locus Are Niche and Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odilorhabdins: Researchers Discover New Class of Antibiotics | Medicine | Sci-News.com [sci.news]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: NOSO-502 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which demonstrates a unique mechanism of action by inhibiting bacterial protein synthesis.[1][2][3][4][5] It exhibits potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains of the Enterobacterales order.[5][6] Notably, this compound is effective against carbapenem-resistant Enterobacteriaceae (CRE) that produce KPC, AmpC, or OXA enzymes, as well as metallo-β-lactamases.[1][2][3][4][7] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, along with a summary of its reported in vitro activity.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3][4][5] This novel mechanism allows it to bypass many existing resistance pathways.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]